2-Methyl-3-buten-2-OL

Description

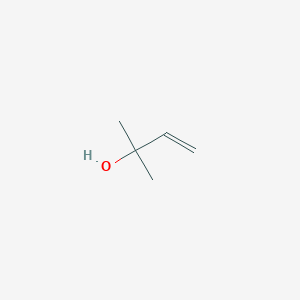

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-5(2,3)6/h4,6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVRRHSXBLFLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047471 | |

| Record name | 2-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl butenol is a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-buten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoprenyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

208.4 to 210.2 °F at 760 mmHg (USCG, 1999), 97.00 to 99.00 °C. @ 760.00 mm Hg, 97 °C | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isoprenyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

56 °F (USCG, 1999), 10 °C c.c. | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1000 mg/mL, Solubility in water, g/100ml at 20 °C: 19 (good) | |

| Record name | Isoprenyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.824 (USCG, 1999) - Less dense than water; will float, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06 | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

23.5 [mmHg], Vapor pressure, kPa at 25 °C: 3.13 | |

| Record name | 2-Methyl-3-buten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

115-18-4 | |

| Record name | METHYL BUTENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-methylbutene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-3-BUTEN-2-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-ol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbut-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-3-METHYLBUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH64HE46L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprenyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-28 °C | |

| Record name | Isoprenyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLBUT-3-EN-2-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-buten-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-buten-2-ol, a volatile tertiary alcohol, is a significant compound with diverse applications ranging from fragrance and flavoring agents to a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its biological relevance. The information is presented to support research, development, and application of this versatile molecule.

Physical and Chemical Properties

This compound, also known as methylbutenol, is a colorless liquid with a characteristic herbal odor.[1] It is a tertiary alcohol and an olefinic compound, rendering it reactive in various chemical transformations.[2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C5H10O | [3][4] |

| Molecular Weight | 86.13 g/mol | [3][4] |

| Density | 0.824 g/mL at 25 °C | [5][6] |

| Boiling Point | 97-99 °C at 760 mmHg | [1][5] |

| Melting Point | -28 °C to -43 °C | [1][3] |

| Refractive Index | 1.416 at 20 °C | [5] |

| Vapor Pressure | 22.9 - 51 mmHg at 25 °C | [1][5] |

| Flash Point | 13 °C (56 °F) | [1][5] |

| Water Solubility | 19 g/100mL at 20 °C (good solubility) | [2] |

| logP (o/w) | 0.87 - 0.892 (estimated) | [1][3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Proton nuclear magnetic resonance spectra are available for this compound.[7]

-

IR: Infrared spectra, including FTIR and ATR-IR, have been documented.[8][9]

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound.

Selective Hydrogenation of 2-Methyl-3-butyn-2-ol (B105114)

This method involves the partial reduction of 2-methyl-3-butyn-2-ol using a poisoned catalyst, such as a Lindlar catalyst, to prevent over-hydrogenation to the corresponding saturated alcohol.[10] This process is a key step in the industrial synthesis of vitamins A and E.[10]

A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared. To this solution, 16.8 g of quinoline (B57606) and 30 g of Lindlar catalyst are added. The reaction mixture is then cooled to 10 °C and agitated in a hydrogen atmosphere. The reaction is monitored by measuring the uptake of hydrogen and is stopped after approximately 4 moles of hydrogen have been absorbed, which typically takes 3-5 hours. At this point, the rate of hydrogen absorption will decrease significantly. The catalyst is removed by filtration, and the resulting product is purified by distillation through a fractionating column to yield this compound.[1]

Synthesis from Isoprene (B109036)

An alternative synthesis route starts from isoprene. This process involves the hydrohalogenation of isoprene followed by hydrolysis of the resulting halo-intermediate.

Isoprene is reacted with a hydrohalide, such as hydrogen chloride, to form a mixture of 2-methyl-2-halo-3-butene and 2-methyl-4-halo-2-butene. This addition product is then treated with an aqueous base to induce hydrolysis. The reaction mixture is maintained at a pH of at least 4 during the subsequent distillation to favor the formation of this compound. The product is recovered as a water-MBE azeotrope by distillation at a temperature between 55 °C and 95 °C.[11]

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its primary application in the pharmaceutical industry is as a key intermediate in the production of terpenoids, including Vitamin A and Vitamin E.[10] It is also used in the synthesis of various fragrances and flavorings.[1] Furthermore, it is a naturally occurring compound, acting as a pheromone in certain bark beetles and is emitted by some plants.[5][12]

Biosynthesis

In ponderosa pine, this compound is synthesized from dimethylallyl diphosphate (B83284) (DMAPP) via the non-mevalonate DOXP/MEP pathway of isoprenoid formation.[13]

Safety and Handling

This compound is a highly flammable liquid and vapor and is harmful if swallowed. It can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.

Conclusion

This compound is a commercially significant chemical with well-defined physical and chemical properties. The synthetic routes to this compound are well-established, providing a reliable supply for its various applications. Its role as a key intermediate in the synthesis of essential vitamins underscores its importance in the pharmaceutical industry. This guide provides foundational knowledge for researchers and professionals working with this versatile compound.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Methyl-3-butyn-2-ol|C5H8O|115-19-5 [benchchem.com]

- 3. bdmaee.net [bdmaee.net]

- 4. CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents [patents.google.com]

- 5. US3988382A - Synthesis of this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound, 115-18-4 [thegoodscentscompany.com]

- 8. Non-enzymatic formation of isoprene and this compound (2-MBO) by manganese - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of this compound emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US3838183A - Synthesis of this compound - Google Patents [patents.google.com]

- 12. This compound | 115-18-4 [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

2-Methyl-3-buten-2-OL CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-buten-2-ol (MBO), a volatile hemiterpene alcohol of significant interest in various scientific and industrial fields. This document details its chemical and physical properties, provides an in-depth look at its biosynthesis and atmospheric degradation, and outlines established experimental protocols for its synthesis. Furthermore, toxicological data and current industrial applications are summarized to offer a complete profile of this compound for research, development, and commercial purposes.

Chemical and Physical Properties

This compound, a colorless liquid, is a small, volatile organic compound. Its fundamental chemical and physical properties are summarized below, providing essential data for experimental design and chemical handling.

| Property | Value | Reference |

| CAS Number | 115-18-4 | [1][2][3][4] |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1][2][4] |

| Synonyms | 1,1-Dimethylallyl alcohol, Methylbutenol, 3-Hydroxy-3-methyl-1-butene | [1] |

| Boiling Point | 98-99 °C | [4] |

| Density | 0.824 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.416 | [4] |

| Flash Point | 11 °C (closed cup) | [4] |

| Vapor Pressure | 51 mmHg (25 °C) | [4] |

Biological and Environmental Pathways

While specific signaling pathways within mammalian systems involving this compound are not extensively documented in publicly available literature, its biosynthesis in plants and its subsequent atmospheric degradation are well-characterized. Understanding these pathways is crucial for assessing its environmental impact and its role in plant biology.

Biosynthesis via the DOXP/MEP Pathway

In several pine species, this compound is synthesized from dimethylallyl diphosphate (B83284) (DMAPP) through the non-mevalonate 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP/MEP) pathway.[2] This pathway is a primary route for isoprenoid biosynthesis in plants. The key enzymatic step is the conversion of DMAPP to MBO, catalyzed by MBO synthase.[5]

Atmospheric Degradation Pathway

The atmospheric degradation of this compound is primarily initiated by reaction with hydroxyl (OH) radicals.[6] This process leads to the formation of various peroxy and alkoxy radicals, which subsequently decompose into smaller, stable products. This degradation pathway is a significant factor in atmospheric chemistry, particularly in forested regions with high MBO emissions.

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been established, offering routes with varying starting materials and reaction conditions.

Hydrogenation of 2-Methyl-3-butyn-2-ol (B105114)

A common laboratory-scale synthesis involves the selective hydrogenation of 2-methyl-3-butyn-2-ol.

-

Materials:

-

2-Methyl-3-butyn-2-ol

-

Light petroleum

-

Lindlar catalyst

-

Hydrogen gas

-

-

Procedure:

-

A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.

-

16.8 g of quinoline and 30 g of Lindlar catalyst are added to the solution.

-

The mixture is cooled to 10 °C and shaken in a hydrogen atmosphere.

-

Hydrogen absorption is monitored until approximately 4 moles have been absorbed, at which point the reaction rate significantly decreases.

-

The catalyst is removed by filtration.

-

The product is purified by distillation, yielding this compound.[3]

-

Synthesis from Isoprene (B109036)

An industrial process for producing this compound utilizes isoprene as a starting material.

-

Procedure Overview:

Grignard Reaction

This compound can also be synthesized via a Grignard reaction.

-

Reactants:

-

Vinyl magnesium bromide

-

Acetone

-

-

Procedure: This method involves the reaction of the Grignard reagent, vinyl magnesium bromide, with acetone to form the desired tertiary alcohol.[9]

Toxicological Data

Understanding the toxicological profile of a compound is paramount for safety and handling in research and development.

| Test | Species | Route | Value |

| LD50 | Rat (male/female) | Oral | ca. 1800 mg/kg bw |

| LC50 | Rat (male/female) | Inhalation | > 21.2 mg/L air |

| LD50 | Rabbit (male/female) | Dermal | > 1640 mg/kg bw |

Data sourced from ECHEMI Safety Data Sheet.[10]

Industrial Applications

This compound has found utility in several industrial sectors due to its unique properties.

-

Fragrance and Flavor: It is used as a fragrance ingredient in various products.[11]

-

Pharmaceutical Intermediate: It serves as a precursor in the industrial synthesis of vitamins A and E.[12]

-

Pheromones: It is an important component of the aggregation pheromone of the bark beetle Ips typographus.[11]

-

Chemical Synthesis: It is used in studies of gas-phase reactions, such as with OH radicals.[11]

Conclusion

This compound is a versatile molecule with significant roles in plant biology, atmospheric chemistry, and various industrial processes. The information compiled in this guide provides a solid foundation for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthesis, and biological and environmental interactions is essential for its safe and effective use in further research and application development. While its direct role in mammalian signaling pathways remains an area for further investigation, its established synthetic routes and diverse applications underscore its continued importance in the chemical and biological sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. Biosynthesis of this compound emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (MBO) synthase expression in Nostoc punctiforme leads to over production of phytols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3988382A - Synthesis of this compound - Google Patents [patents.google.com]

- 8. US3838183A - Synthesis of this compound - Google Patents [patents.google.com]

- 9. This compound | 115-18-4 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 2-甲基-3-丁烯-2-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Methyl-3-buten-2-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-buten-2-ol, a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, offering a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.9-6.1 | dd (doublet of doublets) | 1H | Hc |

| ~5.2 | d (doublet) | 1H | Ha (trans to Hc) |

| ~5.0 | d (doublet) | 1H | Hb (cis to Hc) |

| ~1.8-2.0 | s (singlet) | 1H | -OH |

| ~1.3 | s (singlet) | 6H | 2 x -CH₃ |

¹³C NMR (Carbon NMR) Data [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~145 | CH | =CH- |

| ~111 | CH₂ | =CH₂ |

| ~72 | C | C-OH |

| ~29 | CH₃ | 2 x -CH₃ |

Infrared (IR) Spectroscopy[2][3]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200-3600 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2980, 2930 | Strong | C-H stretch (alkane) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1150 | Strong | C-O stretch (tertiary alcohol) |

| ~990, 915 | Strong | =C-H bend (alkene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 86 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | High | [M - CH₃]⁺ |

| 59 | Very High | [M - C₂H₃]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.

-

Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and pick the peaks.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid this compound to identify its functional groups.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Scan: With the ATR crystal clean and dry, collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal is fully covered.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

Method 2: Neat Liquid on Salt Plates

Materials:

-

FTIR spectrometer

-

Two polished salt plates (e.g., NaCl or KBr)

-

This compound sample

-

Pipette

-

Holder for the salt plates

Procedure:

-

Background Scan: Ensure the sample compartment of the FTIR is empty and collect a background spectrum.

-

Sample Preparation: Place one drop of this compound onto the center of one salt plate. Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

Spectrum Acquisition: Place the salt plate assembly into the holder in the spectrometer's sample compartment and acquire the IR spectrum.

-

Cleaning: Disassemble the salt plates and clean them immediately with a suitable dry solvent and a soft, lint-free wipe. Store the plates in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass spectrometer with an electron ionization (EI) source

-

Gas chromatograph (GC) for sample introduction (optional, but common)

-

This compound sample

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

Instrument Setup:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI). A standard electron energy of 70 eV is typically used.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).

-

-

Sample Introduction:

-

Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate.

-

GC Inlet: If using a GC-MS system, inject a small volume (e.g., 1 µL) of the sample solution onto the GC column. The compound will be separated and then introduced into the mass spectrometer.

-

-

Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of this compound's structure.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

The Ubiquitous Yet Understated Presence of 2-Methyl-3-buten-2-ol in the Plant Kingdom: An In-depth Technical Guide

Abstract

2-Methyl-3-buten-2-ol (MBO), a volatile hemiterpene alcohol, is a naturally occurring compound found across a diverse range of plant species. While its most well-documented role is as a significant biogenic volatile organic compound (BVOC) emitted from certain pine species, its presence has also been confirmed in various other plants, including deciduous trees and commercially important species like hops. This technical guide provides a comprehensive overview of the natural occurrence of MBO in plants, detailing its biosynthesis, methods for its detection and quantification, and its potential role in plant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of plant biology, atmospheric chemistry, and natural product drug discovery.

Introduction

This compound is a C5 isoprenoid that contributes to the complex blend of volatile organic compounds released by plants into the atmosphere. Historically, research on MBO has been heavily focused on its atmospheric implications, particularly its role in ozone and secondary organic aerosol formation, stemming from its high emission rates from specific North American pine forests. However, a growing body of evidence indicates a broader distribution and potentially diverse physiological and ecological roles for this compound in the plant kingdom. This guide aims to consolidate the current knowledge on the botanical sources of MBO, providing quantitative data, detailed experimental protocols for its analysis, and insights into its biochemical origins and putative functions.

Natural Occurrence and Quantitative Data

The presence of this compound has been identified in a variety of plant species, ranging from coniferous and deciduous trees to herbaceous plants. The emission rates and tissue concentrations of MBO can vary significantly depending on the plant species, environmental conditions, and developmental stage.

Table 1: Quantitative Data on this compound (MBO) in Various Plant Species

| Plant Species | Family | Plant Part | Compound Concentration/Emission Rate | Reference(s) |

| Pinus ponderosa (Ponderosa Pine) | Pinaceae | Needles | Average emission rate of 25 µg C g⁻¹ h⁻¹ (at 30°C and 1000 µmol m⁻² s⁻¹ photon flux) | [1][2] |

| Pinus taeda (Loblolly Pine) | Pinaceae | Needles | Canopy mean emission factor of 0.35 to 1.0 mg m⁻² h⁻¹ | [3] |

| Pinus contorta (Lodgepole Pine) | Pinaceae | Needles | High emitter, but specific quantitative data varies. | |

| Pinus jeffreyi (Jeffrey Pine) | Pinaceae | Needles | High emitter, but specific quantitative data varies. | |

| Humulus lupulus (Common Hop) | Cannabaceae | Dried Cones (Hops) | Up to approximately 0.15% by weight after 2 years of storage. | [4] |

| Populus tremula (Aspen) | Salicaceae | Bark | Presence confirmed, but quantitative data not specified. | [5] |

| Betula pendula (Silver Birch) | Betulaceae | Bark | Presence confirmed, but quantitative data not specified. | [5] |

| Betula pubescens (Downy Birch) | Betulaceae | Bark | Presence confirmed, but quantitative data not specified. | [5] |

| Rhodiola crenulata | Crassulaceae | Not specified | Presence reported. | [6] |

| Tropical Tree Species (various) | Various | Leaves | Emission rates below 0.02 nmol m⁻² s⁻¹ for most tested species under standard conditions. | [7] |

Biosynthesis of this compound

In plants, MBO is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway.[8] This pathway is localized in the plastids and is responsible for the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. The final step in MBO biosynthesis is the enzymatic conversion of DMAPP to MBO, catalyzed by MBO synthase.[9]

Experimental Protocols

The analysis of MBO in plant tissues typically involves the extraction of the volatile compound followed by its separation and identification, most commonly using gas chromatography-mass spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles from Pine Needles

This protocol is a representative method for the analysis of MBO emitted from pine needles.

Materials:

-

Freshly collected pine needles

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 65 µm PDMS/DVB)

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Place a known weight (e.g., 0.5 - 1.0 g) of fresh, intact pine needles into a 20 mL headspace vial.

-

Immediately seal the vial with the septum cap.

-

Equilibrate the vial in a heating block or water bath at a controlled temperature (e.g., 40°C) for a set period (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

-

Manually or with an autosampler, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20 minutes) at the same temperature.

-

After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS.

-

Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 2-5 minutes) at a temperature appropriate for the fiber and analytes (e.g., 250°C).

-

Run the GC-MS analysis using a suitable temperature program to separate the volatile compounds. A typical column would be a non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Identify MBO based on its retention time and mass spectrum by comparison with an authentic standard and/or a spectral library.

-

Quantify the amount of MBO using an internal or external standard calibration curve.

Solvent Extraction for MBO from Tree Bark

This protocol provides a general method for extracting MBO from the bark of trees like aspen or birch.[5][10]

Materials:

-

Fresh or air-dried tree bark

-

Grinder or mortar and pestle

-

Soxhlet extraction apparatus or flasks for maceration

-

Organic solvent (e.g., diethyl ether, hexane, or a mixture of increasing polarity for sequential extraction)

-

Rotary evaporator

-

GC-MS system

Procedure:

-

Grind the collected bark into a fine powder to increase the surface area for extraction.

-

Accurately weigh a known amount of the powdered bark (e.g., 10-20 g).

-

Soxhlet Extraction: Place the powdered bark in a thimble and perform continuous extraction with the chosen solvent for several hours (e.g., 6-24 hours).

-

Maceration: Alternatively, soak the powdered bark in a sealed flask with a known volume of solvent and agitate for an extended period (e.g., 24-48 hours) at room temperature.

-

After extraction, filter the mixture to separate the bark residue from the solvent extract.

-

Concentrate the extract using a rotary evaporator under reduced pressure to remove the bulk of the solvent.

-

The resulting crude extract can be analyzed directly by GC-MS or further purified using techniques like column chromatography if necessary.

-

For GC-MS analysis, dissolve a known amount of the crude extract in a suitable solvent (e.g., hexane) and inject it into the GC-MS system.

-

Identify and quantify MBO as described in the previous protocol.

Role in Plant Signaling

The specific role of this compound in plant signaling pathways is not yet well-defined. However, as a volatile organic compound, it is likely involved in the complex network of chemical communication that plants use to interact with their environment. Volatile terpenes are known to be involved in both direct and indirect plant defense mechanisms. They can act as repellents to herbivores or attractants for the natural enemies of herbivores.[11]

Furthermore, plant volatiles can act as airborne signals that prime the defenses of neighboring plants, a phenomenon known as "plant-plant communication".[12] These signaling cascades often involve the interplay of key plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene.[13] While direct evidence for MBO's role in these pathways is scarce, its nature as a hemiterpene suggests it may contribute to the overall volatile blend that mediates these responses.

Conclusion and Future Perspectives

This compound is a more widely distributed plant natural product than previously recognized. While its high emission rates from certain pine species have been a major focus of atmospheric research, its presence in other plant families suggests potentially broader ecological and physiological roles. The data and protocols presented in this guide offer a foundation for further research into this compound.

Future studies should aim to:

-

Conduct wider screenings of plant species to create a more comprehensive database of MBO occurrence and emission rates.

-

Elucidate the specific enzymatic and regulatory mechanisms controlling MBO biosynthesis in different plant lineages.

-

Investigate the precise role of MBO in plant-insect and plant-plant interactions, and its specific involvement in defense signaling pathways.

-

Explore the potential of MBO and its derivatives as novel pharmaceutical leads or agrochemical agents.

A deeper understanding of the natural occurrence and function of this compound will not only enhance our knowledge of plant biochemistry and chemical ecology but may also open new avenues for its application in various scientific and industrial fields.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [The sedativ-hypnotic principle of hops] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of this compound emitted from needles of Pinus ponderosa via the non-mevalonate DOXP/MEP pathway of isoprenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (MBO) synthase expression in Nostoc punctiforme leads to over production of phytols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction of Phenolic Compounds from Populus Salicaceae Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Terpenes and Terpenoids in Plants: Interactions with Environment and Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

2-Methyl-3-buten-2-OL stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Methyl-3-buten-2-ol

Introduction

This compound (MBO), also known as dimethyl vinyl carbinol, is a volatile organic compound of significant interest in various scientific fields. It is a biogenic compound emitted in large quantities by pine forests, playing a role in atmospheric chemistry and the formation of secondary organic aerosols.[1][2] In the chemical industry, MBO serves as a crucial intermediate in the synthesis of vitamins, such as A and E, as well as in the production of fragrances and potential biofuels.[3][4][5]

This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. Understanding its chemical behavior under various conditions is critical for researchers in atmospheric science, drug development professionals utilizing it as a precursor, and scientists involved in its synthesis and storage. This document details its physical and chemical properties, stability profile, major degradation routes, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its handling, storage, and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [6] |

| Molecular Weight | 86.13 g/mol | [6] |

| Appearance | Clear, colorless liquid | [7][8] |

| Boiling Point | 98-99 °C at 760 mmHg | [2][6] |

| Melting Point | -26 °C | [6][9] |

| Density | 0.824 g/mL at 25 °C | [2] |

| Vapor Pressure | 51 mmHg at 25 °C | [2] |

| Flash Point | 11 °C (closed cup) | [6] |

| Autoignition Temperature | 380 °C | [6][9] |

| Solubility | Soluble in water | [6] |

| Refractive Index | n20/D 1.416 | [2][10] |

| log Pow (Octanol/Water) | 0.66 | [9] |

Stability and Storage

This compound is a stable compound under standard ambient conditions. However, it is a highly flammable liquid and vapor, necessitating careful handling and storage.[9]

Storage Recommendations:

-

Temperature: Store in a cool, well-ventilated place.[9] The recommended storage temperature is between 2-8 °C.[2]

-

Container: Keep in a tightly closed container in a dry place.[11] Suitable materials include mild steel drums and amber glass bottles.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, hot surfaces, and other ignition sources.[9][11] It is also advised to take precautionary measures against static discharge.

-

Incompatible Materials: It reacts violently with strong oxidizing agents.[6][9] It should be stored separately from such materials.[9]

Biodegradability: this compound is considered readily biodegradable. In aerobic conditions using activated sludge, it shows 67% biodegradation over 28 days, although it does not meet the 10-day time window criterion.

Degradation Pathways

The degradation of this compound is primarily driven by atmospheric photooxidation, though other pathways such as acid-catalyzed reactions and biological processes can also occur.

Atmospheric Degradation: Photooxidation

As a biogenic volatile organic compound, MBO's primary degradation route in the environment is through atmospheric photooxidation.[12] This involves reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

OH-Initiated Degradation: The gas-phase reaction with hydroxyl radicals is the dominant atmospheric sink for MBO.[1][13] The mechanism is initiated by the electrophilic addition of the OH radical to the carbon-carbon double bond, forming radical adducts.[14][15] This is followed by the addition of molecular oxygen (O₂) to form peroxy radicals (RO₂).[14] The subsequent fate of these radicals, particularly the alkoxy radical intermediates, determines the final product distribution.[14]

Key degradation products from the OH-initiated oxidation of MBO include:

-

2-hydroxy-2-methylpropanal (B1210290) (HMPR)[1][12]

-

Formaldehyde[1]

The yields of these products are influenced by the concentration of nitrogen oxides (NOx).[12] For instance, the yield of glyoxal, a secondary product from glycolaldehyde, is significantly higher under high-NOx conditions (25%) compared to low-NOx conditions (4%).[12]

Caption: OH-initiated atmospheric degradation pathway of this compound.

Ozonolysis: MBO also reacts with ozone in the atmosphere, although this process is generally slower than the OH-initiated reaction. The ozonolysis reaction proceeds via the Criegee mechanism, involving the formation of a primary ozonide which then decomposes to form various products.[14] This pathway can also contribute to the formation of secondary organic aerosols.[14]

Acid-Catalyzed Degradation

In the presence of acid, tertiary alcohols like this compound can undergo dehydration to form alkenes.[16] The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[16] Departure of the water molecule results in the formation of a tertiary carbocation. Subsequent deprotonation of an adjacent carbon atom yields an alkene. This pathway is particularly relevant in acidic aqueous environments or during certain chemical synthesis procedures.

Caption: General pathway for acid-catalyzed dehydration of this compound.

Biological Degradation

Certain bacteria are capable of metabolizing this compound. For instance, the degradation of tert-amyl alcohol by some bacterial strains proceeds through the formation of MBO as an intermediate.[17] The MBO is then likely catabolized via the primary alcohol prenol and its corresponding aldehyde, prenal, eventually leading to 3-methylcrotonic acid, which can enter central metabolic pathways.[17]

Quantitative Degradation Data

The following tables summarize key quantitative data related to the degradation of this compound.

Table 1: Rate Constants for Reaction with OH Radicals

| Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| (5.6 ± 0.6) × 10⁻¹¹ | 298 ± 2 | [13] |

| (6.32 ± 0.49) × 10⁻¹¹ | 298 ± 2 | [1] |

| (6.91 ± 0.96) × 10⁻¹¹ | 295 | [15] |

| (6.73 ± 0.57) × 10⁻¹¹ | 296 | [15] |

Table 2: Product Yields from MBO Photooxidation

| Product | Yield (%) | Condition | Reference |

| Glyoxal | 25 | High-NOx | [12] |

| Glyoxal | 4 | Low-NOx | [12] |

| Acetone | 45 | Realistic Photo-oxidation | [13] |

| Secondary Organic Aerosol | < 1 | Realistic Photo-oxidation | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound and its degradation products.

Synthesis and Purification Protocol

MBO can be synthesized via several routes, including the partial hydrogenation of 2-methyl-3-butyn-2-ol (B105114) or the reaction of isoprene (B109036) with a hydrohalide followed by hydrolysis.[5][18][19]

Example Protocol: Hydrogenation of 2-Methyl-3-butyn-2-ol [18]

-

Reaction Setup: In a suitable reaction vessel, dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.

-

Catalyst and Inhibitor Addition: Add 16.8 g of quinoline (B57606) (to control catalyst activity) and 30 g of Lindlar catalyst (a heterogeneous palladium catalyst).

-

Hydrogenation: Cool the mixture to 10 °C and introduce hydrogen gas. Shake the mixture in the hydrogen atmosphere.

-

Monitoring: Monitor the reaction progress by measuring the uptake of hydrogen. The reaction is typically complete when the theoretical amount of hydrogen (1 mole equivalent) has been absorbed, and the rate of absorption slackens markedly.

-

Work-up: Once the reaction is complete, filter off the catalyst.

-

Purification: Purify the crude product by fractional distillation. The fraction collected at 97-98 °C is the purified this compound.

Caption: Workflow for the synthesis and purification of this compound.

GC-MS Analysis of Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products of MBO degradation.

General GC-MS Protocol [20][21]

-

Sample Preparation:

-

For gas-phase samples (e.g., from atmospheric simulation chambers), collect the sample onto a suitable sorbent tube, followed by thermal desorption.

-

For liquid-phase samples, perform a solvent extraction. To 100 µL of the aqueous reaction mixture, add 900 µL of a volatile organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[20]

-

Vortex the mixture vigorously for 30 seconds and centrifuge to separate the layers.[20]

-

Carefully transfer the organic layer to a clean vial. If necessary, add a drying agent like anhydrous sodium sulfate (B86663) to remove residual water.[20]

-

Transfer the final organic extract into a 1.5 mL glass GC autosampler vial.[20]

-

-

GC-MS Instrument Parameters (Illustrative):

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, SPB-5) is typically used.

-

Injector: Split/splitless injector, temperature set to ~250 °C.

-

Oven Program: Start at a low temperature (e.g., 40-70 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature of ~250 °C.[21]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

MS Parameters:

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their retention times to those of authentic standards.

-

For quantification, prepare a calibration curve using standard solutions of the compounds of interest.

-

Caption: General workflow for the GC-MS analysis of MBO degradation products.

References

- 1. Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of a Series of Methyl-Butenols under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 98 115-18-4 [sigmaaldrich.com]

- 3. This compound, 115-18-4 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 115-18-4 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. southwest.tn.edu [southwest.tn.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. atlas.org [atlas.org]

- 17. journals.asm.org [journals.asm.org]

- 18. prepchem.com [prepchem.com]

- 19. US3988382A - Synthesis of this compound - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. hrcak.srce.hr [hrcak.srce.hr]

solubility of 2-Methyl-3-buten-2-OL in various solvents

An In-Depth Technical Guide to the Solubility of 2-Methyl-3-buten-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (CAS No. 115-18-4), a key intermediate in the synthesis of various compounds, including fragrances and vitamins. Understanding its solubility profile is critical for its application in chemical synthesis, formulation development, and various analytical procedures.

Core Concepts in Solubility

Solubility is a fundamental chemical property that quantifies the extent to which a solute dissolves in a solvent to form a homogeneous solution. For a liquid solute like this compound, this is often expressed in terms of miscibility or as a quantitative value (e.g., g/100 mL) at a specific temperature. The principle of "like dissolves like" is a key predictor of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a non-polar five-carbon backbone, giving it a versatile solubility profile.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that there are some discrepancies in the reported values for water solubility, which may be due to different experimental conditions.

| Solvent | Type | Solubility | Temperature (°C) | Citation |

| Water | Polar Protic | 19 g/100 mL | 20 | [1][2] |

| Slightly soluble | Not Specified | [1][3] | ||

| Alcohols (general) | Polar Protic | Soluble | Not Specified | [4] |

| Ethanol | Polar Protic | Miscible (Implied) | Not Specified | [5] |

| 1-Butanol | Polar Protic | Miscible (Implied) | Not Specified | [5] |

| Hexane | Non-polar | Likely Soluble | Not Specified | [6] |

| Toluene | Non-polar | Likely Soluble | Not Specified | [6] |

| Benzene | Non-polar | Likely Soluble | Not Specified | [6] |

| Methylene Chloride | Polar Aprotic | Likely Soluble | Not Specified | [6] |

Note: "Likely Soluble" is inferred from patent literature describing the use of these solvents in processes involving this compound.[6] "Miscible (Implied)" is based on studies of vapor-liquid equilibria, which are conducted on miscible systems.[5]

Experimental Protocols for Solubility Determination

For researchers aiming to generate precise solubility data for this compound in specific solvent systems, the following generalized experimental protocols are provided.

Method 1: Shake-Flask Method with Gas Chromatography (GC) Analysis

This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[7][8][9][10]

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Internal standard (a non-reactive compound with a distinct GC retention time, e.g., n-propanol)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Thermostatic shaker or water bath

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the solvent of interest, with concentrations spanning the expected solubility range.

-

To each standard, add a fixed concentration of the internal standard.

-

Analyze these standards by GC-FID to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.[11][12][13][14][15]

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. An excess is confirmed by the presence of a separate, undissolved phase of the solute.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.[7]

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for several hours to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Accurately dilute the filtered sample with the solvent, adding the same fixed concentration of the internal standard used for the calibration curve.

-

Inject the diluted sample into the GC-FID and record the chromatogram.

-

-

Calculation:

-

Determine the ratio of the peak areas of this compound and the internal standard.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Method 2: Gravimetric Determination

This method is simpler but may be less precise for volatile compounds. It is suitable for determining solubility in non-volatile solvents.[16][17][18][19][20]

Objective: To determine solubility by measuring the mass of solute dissolved in a known mass of a saturated solution.

Materials:

-

This compound

-

Non-volatile solvent of interest

-

Sealed vials

-

Thermostatic shaker

-

Analytical balance

-

Evaporating dish or pre-weighed beaker

-

Oven

Procedure:

-

Equilibration:

-

Prepare a saturated solution in a sealed vial by adding an excess of this compound to the solvent and shaking at a constant temperature until equilibrium is reached, as described in the shake-flask method.

-

-

Sample Measurement:

-

After allowing the phases to separate, carefully transfer a known mass of the clear, saturated supernatant to a pre-weighed evaporating dish. Let this be m_solution.

-

-

Solvent Evaporation:

-

Gently heat the evaporating dish in an oven at a temperature sufficient to evaporate the this compound without evaporating the solvent. This method is only viable if the solute is significantly more volatile than the solvent.

-

Alternatively, if the solvent is more volatile, evaporate the solvent to leave the solute residue.

-

Cool the dish in a desiccator and weigh it. Repeat the heating, cooling, and weighing process until a constant mass is achieved. Let the final mass of the dish plus residue be m_final, and the initial mass of the empty dish be m_dish.

-

-

Calculation:

-

Mass of solute (m_solute) = m_final - m_dish

-

Mass of solvent (m_solvent) = m_solution - m_solute

-

Solubility (g per 100 g solvent) = (m_solute / m_solvent) × 100

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow for determining the solubility and miscibility of a liquid solute like this compound.

References

- 1. This compound | C5H10O | CID 8257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 115-18-4 [chemicalbook.com]

- 4. This compound, 115-18-4 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. US3838183A - Synthesis of this compound - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. Gas chromatography of Alcohols [delloyd.50megs.com]

- 12. purdue.edu [purdue.edu]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. revistas.upr.edu [revistas.upr.edu]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. pharmajournal.net [pharmajournal.net]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. pharmacyjournal.info [pharmacyjournal.info]

- 20. scribd.com [scribd.com]

Unveiling the Thermochemical Landscape of 2-Methyl-3-buten-2-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Methyl-3-buten-2-ol (MBO), a volatile organic compound of significant interest in atmospheric chemistry, biofuel research, and as a precursor in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and a visualization of its atmospheric degradation pathway.

Core Thermochemical Properties

A comprehensive study has established the key thermochemical parameters for this compound. These values are crucial for understanding its energetic stability, reactivity, and phase behavior. The data, determined through meticulous experimental work, are summarized in the tables below.

Table 1: Enthalpic and Entropic Properties of this compound at 298.15 K

| Property | Value | Units |

| Standard Molar Enthalpy of Formation (liquid), ΔfHₘ°(l) | -251.6 ± 2.8 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation (gas), ΔfHₘ°(g) | -203.3 ± 2.8 | kJ·mol⁻¹ |

| Standard Molar Enthalpy of Combustion (liquid), ΔcHₘ°(l) | -3145.1 ± 2.7 | kJ·mol⁻¹ |

| Standard Molar Entropy (liquid), Sₘ°(l) | 232.6 ± 1.0 | J·K⁻¹·mol⁻¹ |

| Standard Molar Entropy of Vaporization, ΔvapSₘ° | 132.7 ± 0.2 | J·K⁻¹·mol⁻¹ |